N-Hydroxy-3-nitropicolinimidamide
Description
N-Hydroxy-3-nitropicolinimidamide is a nitro-substituted picolinimidamide derivative characterized by a hydroxylamine group (-NHOH) attached to the imidamide nitrogen and a nitro (-NO₂) substituent at the 3-position of the pyridine ring. Its structural features—specifically the electron-withdrawing nitro group and the reactive imidamide moiety—suggest utility in coordination chemistry and as a precursor for further functionalization. However, detailed pharmacological or industrial data for this specific compound remain sparse in the literature.
Properties
Molecular Formula |
C6H6N4O3 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N'-hydroxy-3-nitropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H6N4O3/c7-6(9-11)5-4(10(12)13)2-1-3-8-5/h1-3,11H,(H2,7,9) |
InChI Key |
LWFUADPUWNESQG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C(=N/O)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)C(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method is the nitration of 2-hydroxypyridine using nitric acid, followed by the reaction with ammonia to form the imidamide group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reagents and precise temperature control to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-3-nitropyridine-2-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Formation of N'-oxo-3-nitropyridine-2-carboximidamide.
Reduction: Formation of N'-hydroxy-3-aminopyridine-2-carboximidamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N'-Hydroxy-3-nitropyridine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of biological systems, particularly in understanding the role of nitro-containing compounds in biological processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N'-Hydroxy-3-nitropyridine-2-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The hydroxyl group can participate in hydrogen bonding, influencing the compound's binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-Hydroxy-3-nitropicolinimidamide with structurally related compounds based on substituent patterns, reactivity, and applications inferred from analogous derivatives.
Substituent Effects and Reactivity
Chlorinated Picolinimidamide Derivatives
- 3,5-Dichloropicolinimidamide hydrochloride (A356593): This compound shares a picolinimidamide backbone but substitutes chlorine atoms at the 3- and 5-positions. Chlorine, being an electron-withdrawing group, enhances electrophilic reactivity, making this derivative suitable for nucleophilic aromatic substitution reactions. In contrast, the nitro group in this compound may confer greater oxidative stability but lower nucleophilicity .
- 5-Chloropicolinimidamide hydrochloride (A726384): The single chlorine substituent at the 5-position simplifies regioselective modifications. However, the absence of a hydroxylamine group limits its utility in redox-sensitive applications compared to the target compound .
Nitrated Picoline Derivatives
- The amino-nitro combination creates a push-pull electronic system, enhancing its suitability as a ligand or intermediate in heterocyclic synthesis. The hydroxylamine group in this compound may offer similar electronic effects but with distinct coordination properties .
Tabulated Comparison of Key Compounds
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